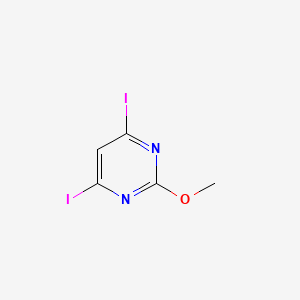![molecular formula C9H10ClN3 B13056363 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound within the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and methyl groups at the 2, 6, and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring.
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups on the compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a scaffold for developing kinase inhibitors, which interfere with the JAK-STAT signaling pathway.
Apoptosis Induction: Some derivatives of this compound have shown the ability to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes.
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl groups at positions 2, 6, and 7.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains additional functional groups that modify its chemical properties.
Uniqueness: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing targeted therapeutic agents and advanced materials .
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7-8(10)11-6(2)12-9(7)13(5)3/h4H,1-3H3 |
Clé InChI |
XPGIQHGCCMPVJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1C)N=C(N=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)


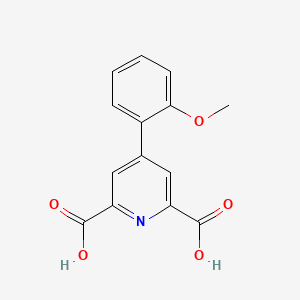
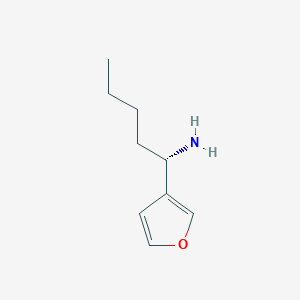
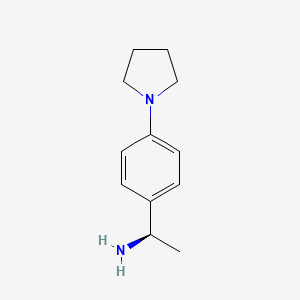
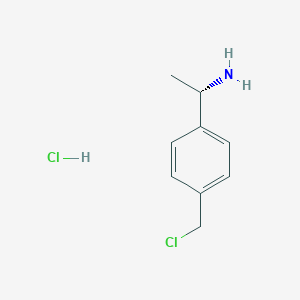
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)

![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
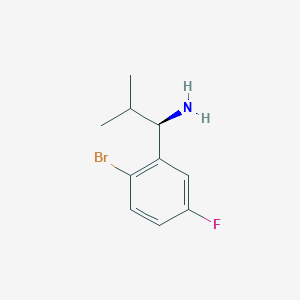
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
